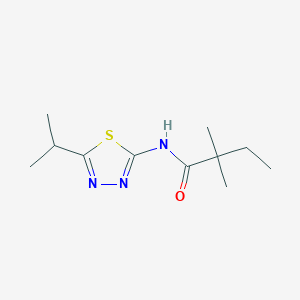
3-allyl-8-methoxy-2-methyl-4-quinolinethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-8-methoxy-2-methyl-4-quinolinethiol is a synthetic compound that has shown promising results in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. The compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which is beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
3-allyl-8-methoxy-2-methyl-4-quinolinethiol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which are beneficial in the treatment of various diseases. The compound has also been shown to have neuroprotective effects, which is beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol is its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another advantage of the compound is its ease of synthesis. The compound can be synthesized using simple laboratory techniques. One of the limitations of the compound is its low solubility in water. This can make it difficult to administer the compound in vivo.
Direcciones Futuras
There are several future directions for the study of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol. One direction is the study of the compound's potential as an anticancer agent. The compound has shown promising results in the treatment of various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another direction is the study of the compound's potential as an anti-inflammatory agent. The compound has been shown to have anti-inflammatory properties, and further studies are needed to determine its mechanism of action. Finally, the compound's potential as a neuroprotective agent should be further investigated. The compound has been shown to have neuroprotective effects, and further studies are needed to determine its efficacy in vivo.
Métodos De Síntesis
The synthesis of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol involves the reaction of 2-methyl-4-chloroquinoline with allyl mercaptan and sodium methoxide. This reaction results in the formation of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol. The purity of the compound is ensured by recrystallization.
Aplicaciones Científicas De Investigación
3-allyl-8-methoxy-2-methyl-4-quinolinethiol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
8-methoxy-2-methyl-3-prop-2-enyl-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-4-6-10-9(2)15-13-11(14(10)17)7-5-8-12(13)16-3/h4-5,7-8H,1,6H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVKZWPXEYHGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C(=CC=C2)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-methyl-3-prop-2-enyl-1H-quinoline-4-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
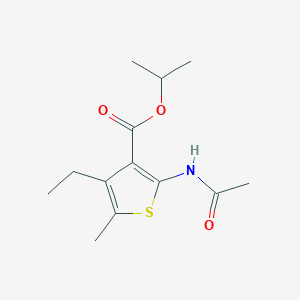
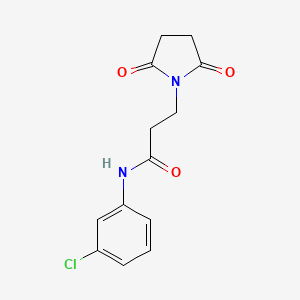
![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)
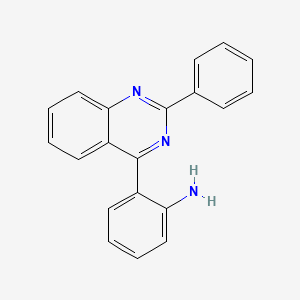
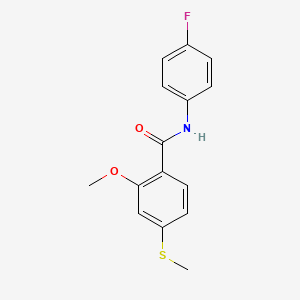


![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)



